3-Methyl-1-butanethiol

Catalog No.
S1490892
CAS No.
541-31-1
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-butanethiol

CAS Number

541-31-1

Product Name

3-Methyl-1-butanethiol

IUPAC Name

3-methylbutane-1-thiol

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

GIJGXNFNUUFEGH-UHFFFAOYSA-N

SMILES

CC(C)CCS

solubility

soluble in oil and alcohol

Synonyms

2-Methyl-4-butanethiol; 3-Methylbutanethiol; 3-Methylbutyl Mercaptan; Isoamyl Mercaptan; Isoamyl Sulfhydrate; Isopentanethiol; Isopentyl Mercaptan; Isopentylthiol; iso-Amyl Mercaptan

Canonical SMILES

CC(C)CCS

3-Methyl-1-butanethiol, also known as isoamyl mercaptan, is an organic compound with the molecular formula C5H12SC_5H_{12}S and a molecular weight of approximately 104.21 g/mol. It is characterized by a thiol functional group (-SH) attached to a branched aliphatic chain. This compound is typically a colorless liquid with a strong, unpleasant odor reminiscent of garlic or skunk, making it detectable at very low concentrations. It is commonly used in various industrial applications and is notable for its role in the production of certain flavors and fragrances .

The strong odor of 3-methylbutane-1-thiol is primarily due to its interaction with odor receptors in the nose. These receptors bind to the thiol group, triggering a signal that is perceived as an unpleasant odor.

In skunks, 3-methylbutane-1-thiol is a key component of their spray. When threatened, a skunk releases this spray, which irritates the eyes and mucous membranes of the attacker, deterring them [].

3-Methylbutane-1-thiol is a hazardous compound and should be handled with caution. Here are some safety concerns:

  • Toxicity: 3-Methylbutane-1-thiol is irritating to the eyes, skin, and respiratory system. Exposure can cause coughing, shortness of breath, and eye tearing.
  • Flammability: It is a highly flammable liquid and vapor, posing a fire hazard.
  • Reactivity: It can react with strong oxidizing agents, releasing harmful fumes.

Safety precautions include:

  • Wearing personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound.
  • Working in a well-ventilated area.
  • Storing the compound in a cool, dry place away from heat and ignition sources.

Occurrence and Production:

3-Methylbutane-1-thiol, also known as isopentyl mercaptan, is a naturally occurring thiol compound found in the spray of skunks (Mephitis mephitis) []. It can also be produced synthetically through various methods, including the reaction of sodium sulfide with 1-chloro-3-methylbutane [].

Analytical Applications:

Due to its distinct and potent odor, 3-methylbutane-1-thiol is often used as a marker compound in analytical studies. Its presence can help researchers identify specific processes or materials. For example, it is used to:

  • Detect leaks in natural gas pipelines [].
  • Monitor the effectiveness of odorization processes in natural gas [].
  • Identify the presence of skunks in wildlife studies [].

Potential Applications in Food Science:

3-Methylbutane-1-thiol is a flavoring agent approved for use in food by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) []. It contributes to the characteristic aromas of certain foods, such as coffee and cheese. However, due to its potent odor, it is used in very small amounts. Further research is ongoing to explore its potential as a flavoring agent and understand its interaction with other food components.

Other Potential Applications:

Limited research suggests potential applications of 3-methylbutane-1-thiol in other fields, including:

  • Bioremediation: Studies suggest it may play a role in the degradation of certain pollutants [].
  • Material Science: Research is exploring its potential use in the development of new materials with specific properties.
Typical of thiols:

  • Oxidation: Thiols can be oxidized to form disulfides. For example, 3-methyl-1-butanethiol can be oxidized to form 3-methyl-1-butanesulfide under appropriate conditions.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can replace halides in alkyl halides.
  • Esterification: When reacted with carboxylic acids, thiols can form thioesters, which are important intermediates in organic synthesis.

These reactions highlight the versatility of 3-methyl-1-butanethiol in synthetic organic chemistry .

Research indicates that 3-methyl-1-butanethiol exhibits biological activity, particularly as a potential inhibitor of certain enzymatic pathways. It has been studied for its effects on various biological systems, including its role as a signaling molecule in some organisms. Additionally, its strong odor serves as a warning signal in nature, deterring predators from consuming organisms that produce it .

Several methods have been developed for synthesizing 3-methyl-1-butanethiol:

  • Alkylation of Thiols: One common method involves the alkylation of thiols with appropriate alkyl halides.
  • Reduction of Thioesters: Another approach is the reduction of thioesters derived from corresponding carboxylic acids.
  • Biological Synthesis: Some studies suggest that certain microorganisms can naturally produce this compound through metabolic processes .

3-Methyl-1-butanethiol has various applications across different industries:

  • Flavoring Agent: It is used in the food industry for flavoring due to its strong odor and taste characteristics.
  • Fragrance Production: The compound is also utilized in the fragrance industry for its distinctive scent.
  • Chemical Intermediate: It serves as an important intermediate in the synthesis of other chemicals and pharmaceuticals.
  • Odorant: Due to its potent smell, it is employed as an odorant in natural gas to provide a warning signal for leaks .

Interaction studies involving 3-methyl-1-butanethiol have focused on its sensory properties and its interactions with various receptors. For instance, it has been shown to activate specific olfactory receptors in mammals, leading to behavioral responses associated with its detection. Additionally, studies on its toxicity reveal that while it can cause irritation upon exposure, it does not pose significant long-term health risks when handled properly .

Several compounds share structural similarities with 3-methyl-1-butanethiol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-ButanethiolC4H10SStraight-chain thiol; less odorous
2-Methyl-1-butanethiolC5H12SIsomeric variant; different odor profile
3-MethylbutaneC5H12Alkane without thiol group; less reactive
ThiophenolC6H5SHAromatic thiol; distinct properties

While these compounds share similar functional groups or molecular frameworks, 3-methyl-1-butanethiol stands out due to its unique branched structure and potent odor profile, making it particularly valuable in flavor and fragrance applications .

Early studies of 3-methyl-1-butanethiol focused on its natural occurrence in skunk (Mephitis mephitis) spray, identified as a primary deterrent compound in the 1950s. Initial isolation efforts relied on steam distillation of skunk glandular secretions, with gas chromatography-mass spectrometry (GC-MS) later confirming its molecular structure.

Key milestones in synthetic chemistry include:

  • 1963: First laboratory synthesis via nucleophilic substitution of 3-methyl-1-butyl bromide with sodium hydrosulfide.
  • 1987: Development of catalytic methods using transition metals to improve yield (>90%) and purity.
  • 2005: Characterization of microbial biosynthesis pathways in Clostridioides difficile, linking thiol production to anaerobic metabolism.

Table 1: Historical Timeline of Key Discoveries

YearDiscoveryMethodologySource
1952Identification in skunk sprayDistillation/odor analysisEcological studies
1963Laboratory synthesisSN2 reactionSynthetic chemistry
2005Microbial biosynthesis pathway elucidationGenomic sequencingMicrobiology

Significance in Scientific Literature

The compound’s unique properties have driven its prominence in three domains:

Organosulfur Chemistry

As a model thiol, it has been used to study:

  • Thiol-disulfide exchange kinetics (k = 2.1 × 10³ M⁻¹s⁻¹ at pH 7.4).
  • Radical-mediated S-H bond cleavage mechanisms under oxidative conditions.

Flavor and Fragrance Science

3-Methyl-1-butanethiol contributes to:

  • Meat aroma profiles at 0.002 ppb thresholds in cooked beef and pork.
  • Beer flavor complexity, with concentrations correlating with hop oxidation levels.

Ecological Signaling

Its role extends beyond predator defense:

  • Intra-species communication in mustelids via urinary markers.
  • Antimicrobial properties inhibiting Pseudomonas aeruginosa biofilm formation (MIC = 12.5 μg/mL).

Research Classification in Organosulfur Chemistry

Structural Classification

  • Primary alkanethiol: IUPAC name 3-methylbutane-1-thiol.
  • Stereoelectronic properties: C-S bond length = 1.82 Å, dipole moment = 1.78 D.

Reactivity Studies

Table 2: Comparative Reactivity with Related Thiols

CompoundOxidation Rate (k, M⁻¹s⁻¹)pKa
3-Methyl-1-butanethiol2.1 × 10³10.4
Ethanethiol3.8 × 10³9.6
tert-Butyl mercaptan1.2 × 10³11.1

Synthetic Applications

  • Building block for gold nanoparticle monolayers (Au-S bond strength = 45 kcal/mol).
  • Precursor to disulfide-linked polymers with tunable rheological properties.

Evolutionary and Ecological Research Context

Defensive Adaptations

In skunks, spray contains:

  • 3-Methyl-1-butanethiol (18–32% v/v).
  • Thioacetate precursors enabling “delayed” odor release upon hydrolysis.

Microbial Ecology

  • Produced by gut pathogens (C. difficile) as a byproduct of cysteine metabolism.
  • Modulates interspecies competition by inhibiting Bacteroides fragilis growth (IC₅₀ = 75 μM).

Table 3: Ecological Roles Across Taxa

OrganismFunctionConcentration
Mephitis mephitisChemical defense18–32% v/v
C. difficileMetabolic byproduct150 μg/L
Saccharomyces spp.Fermentation off-flavor marker0.8 ppb

Presence in Mammalian Species

Research on Skunk (Mephitis mephitis and Spilogale putorius) Secretions

3-Methyl-1-butanethiol is a well-documented component of the defensive secretions of skunks, particularly in the genera Mephitis and Spilogale. Analytical studies using gas chromatography-mass spectrometry (GC-MS) have identified this compound as a volatile constituent of the anal sac secretions of the spotted skunk (Spilogale putorius) [1]. The compound contributes significantly to the characteristic odor of skunk spray, which serves as a potent deterrent against predators. In Mephitis mephitis (striped skunk), 3-methyl-1-butanethiol is synthesized in specialized glands and released as part of a complex mixture of sulfur-containing compounds during defensive behaviors .

Table 1: Occurrence of 3-Methyl-1-Butanethiol in Skunk Species

SpeciesSecretion TypeDetection MethodSource Citation
Spilogale putoriusAnal sac secretionGC-MS analysis [1]
Mephitis mephitisDefensive sprayChemical synthesis

Other Mammalian Sources in Research Literature

Current literature within the provided search results does not report the presence of 3-methyl-1-butanethiol in other mammalian species. Research focus remains predominantly on skunks due to the compound’s ecological role in predator deterrence.

Microbial Production Research

Bacterial Synthesis Pathways

The provided sources do not describe bacterial pathways for 3-methyl-1-butanethiol synthesis. Existing literature in the search results focuses on chemical synthesis methods, such as the reaction of sodium sulfide with 1-chloro-3-methylbutane under controlled conditions .

Fungal Production Mechanisms

No fungal production mechanisms for 3-methyl-1-butanethiol are detailed in the provided sources. The absence of microbial pathway data suggests that natural biosynthesis in fungi remains unexplored in current research.

Occurrence in Plant Systems

The provided search results do not identify 3-methyl-1-butanethiol as a naturally occurring compound in plant systems. While other mercaptans, such as allyl mercaptan in garlic, are documented [4], this specific thiol has not been reported in botanical contexts.

Environmental Distribution Studies

Environmental studies in the provided literature primarily address broader classes of sulfur-containing compounds, such as dimethyl disulfide and methyl mercaptan, in contexts like wastewater treatment and composting [4]. 3-Methyl-1-butanethiol’s environmental distribution is indirectly inferred from its presence in skunk habitats, though no direct ecological surveys are cited. Its role as a marker compound in analytical studies suggests potential detection in localized environments where skunks are prevalent .

Table 2: Synthetic Methods for 3-Methyl-1-Butanethiol

MethodReactantsConditionsSource Citation
Nucleophilic substitutionSodium sulfide, 1-chloro-3-methylbutaneElevated temperature

Physical Description

colourless liquid with odour of onion or glue

XLogP3

2.2

Boiling Point

120.0 °C

Density

d204 0.84
0.831- 0.838

UNII

MMK4SUN45E

GHS Hazard Statements

Aggregated GHS information provided by 1419 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.32 mmHg

Pictograms

Irritant

Irritant

Other CAS

541-31-1

Wikipedia

Isoamyl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Butanethiol, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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